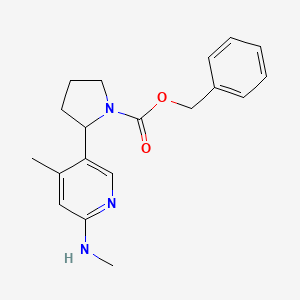
Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-metil-6-(metilamino)piridin-3-il)pirrolidina-1-carboxilato de bencilo es un compuesto orgánico complejo que pertenece a la clase de los carboxilatos de pirrolidina. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo, un anillo de pirrolidina y una porción de piridina con sustituyentes metil y metilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(4-metil-6-(metilamino)piridin-3-il)pirrolidina-1-carboxilato de bencilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación de la porción de piridina: El anillo de piridina se sintetiza a través de una serie de reacciones que comienzan a partir de precursores fácilmente disponibles. Esto puede implicar el uso de reactivos como metilamina y yoduro de metilo para introducir los grupos metil y metilamino.
Formación del anillo de pirrolidina: El anillo de pirrolidina se construye mediante reacciones de ciclación, que a menudo implican el uso de aminas y aldehídos.
Acoplamiento del grupo bencilo: El grupo bencilo se introduce mediante una reacción de acoplamiento, como un acoplamiento de Suzuki-Miyaura, que implica el uso de catalizadores de paladio y reactivos de boro.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(4-metil-6-(metilamino)piridin-3-il)pirrolidina-1-carboxilato de bencilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan ciertos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base adecuada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-(4-metil-6-(metilamino)piridin-3-il)pirrolidina-1-carboxilato de bencilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 2-(4-metil-6-(metilamino)piridin-3-il)pirrolidina-1-carboxilato de bencilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías de la enfermedad, ejerciendo así efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3-triazina-5-carboxilato de bencilo: Similar en estructura pero con un anillo de triazina en lugar de un anillo de piridina.
2-(piridin-2-il)pirrolidina-1-carboxilato: Carece del grupo bencilo y del sustituyente metilamino.
Unicidad
El 2-(4-metil-6-(metilamino)piridin-3-il)pirrolidina-1-carboxilato de bencilo es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Su capacidad para participar en diversas reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica .
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
benzyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O2/c1-14-11-18(20-2)21-12-16(14)17-9-6-10-22(17)19(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3,(H,20,21) |
Clave InChI |
NMUFDIQJFRUMOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



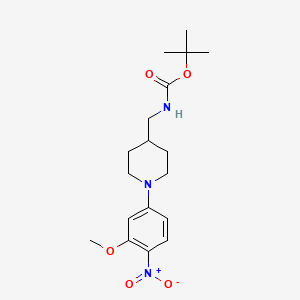

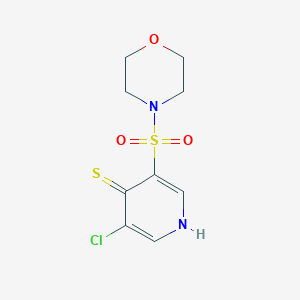

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
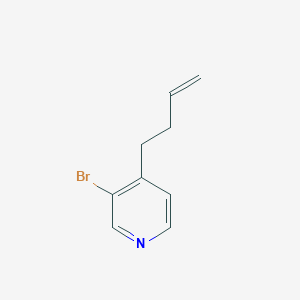
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)


![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
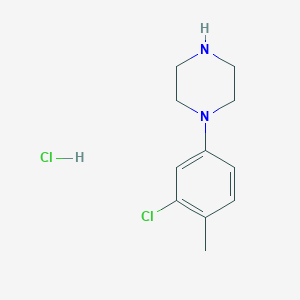
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

